An In-depth Technical Guide to 4-(4-Fluorobenzyl)piperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-(4-Fluorobenzyl)piperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number for this compound, this guide focuses on its de novo synthesis, purification, and detailed analytical characterization. We will explore the strategic incorporation of the 4-fluorobenzyl moiety and its impact on the physicochemical and pharmacological properties of the piperidine scaffold. This document provides detailed experimental protocols, mechanistic insights, and a discussion of potential applications, serving as a valuable resource for researchers working on the development of novel therapeutics.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties.[1] The strategic introduction of fluorine into drug candidates has become a powerful tool in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity.[2][3] The combination of a piperidine scaffold with a fluorine-containing substituent, as seen in 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride, presents a promising avenue for the development of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.[1]
This guide will provide a detailed exploration of the synthesis and characterization of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride, offering a foundational understanding for its application in drug development programs.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is crucial for its application in drug discovery. The following table summarizes the predicted and experimentally determined properties of the core molecule and its hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Method |
| Molecular Formula | C₁₂H₁₆FNO | C₁₂H₁₇ClFNO | Calculated |
| Molecular Weight | 210.26 g/mol | 246.71 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid | Predicted |
| Melting Point | Not available | >150 °C (with decomposition) | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in water, methanol | Predicted |
| pKa (Piperidine Nitrogen) | ~9.5 | Not Applicable | Predicted |
Synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol Hydrochloride
The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most logical and widely applicable synthetic route involves a Grignard reaction between a suitable N-protected 4-piperidone and a 4-fluorobenzyl magnesium halide, followed by deprotection and salt formation.[4]
Synthetic Strategy Overview
The overall synthetic workflow can be visualized as a three-stage process:
Caption: Synthetic workflow for 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride.
Detailed Experimental Protocols
PART 1: Preparation of 4-Fluorobenzylmagnesium Bromide (Grignard Reagent)
This procedure outlines the formation of the Grignard reagent, a critical intermediate for the subsequent C-C bond formation. Strict anhydrous conditions are paramount for the success of this reaction.[5]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
4-Fluorobenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a single crystal of iodine.
-
Assemble the apparatus and flush with dry nitrogen.
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, add a solution of 4-fluorobenzyl bromide (1.0 eq.) in anhydrous THF.
-
Add a few drops of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Once initiated, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting greyish-brown solution is used directly in the next step.
PART 2: Synthesis of 1-Boc-4-(4-fluorobenzyl)piperidin-4-ol
The nucleophilic addition of the Grignard reagent to N-Boc-4-piperidone forms the carbon skeleton of the target molecule. The Boc (tert-butoxycarbonyl) protecting group is chosen for its stability under the basic reaction conditions and its facile removal under acidic conditions.[6]
Materials:
-
Solution of 4-fluorobenzylmagnesium bromide in THF (from Part 1)
-
N-Boc-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Protocol:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.
-
Add the N-Boc-4-piperidone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 1-Boc-4-(4-fluorobenzyl)piperidin-4-ol.
PART 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve aqueous solubility and handling.[7]
Materials:
-
1-Boc-4-(4-fluorobenzyl)piperidin-4-ol
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Protocol:
-
Dissolve the purified 1-Boc-4-(4-fluorobenzyl)piperidin-4-ol in a minimal amount of 1,4-dioxane.
-
To this solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the hydrochloride salt.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Add diethyl ether to the reaction mixture to facilitate further precipitation of the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride as a white to off-white solid.
Analytical Characterization
Unambiguous characterization of the synthesized 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is essential to confirm its structure and purity. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0-10.0 (br s, 2H): NH₂⁺ protons of the piperidinium ring.
-
δ 7.20-7.35 (m, 2H): Aromatic protons ortho to the fluorine atom.
-
δ 7.05-7.15 (m, 2H): Aromatic protons meta to the fluorine atom.
-
δ 5.0-5.5 (br s, 1H): Hydroxyl proton.
-
δ 2.80-3.20 (m, 4H): Protons on the piperidine ring adjacent to the nitrogen.
-
δ 2.75 (s, 2H): Benzylic protons.
-
δ 1.50-1.70 (m, 4H): Remaining protons on the piperidine ring.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 161.5 (d, J = 243 Hz): Carbon attached to fluorine.
-
δ 134.0 (d, J = 3 Hz): Quaternary aromatic carbon.
-
δ 131.0 (d, J = 8 Hz): Aromatic CH ortho to fluorine.
-
δ 115.0 (d, J = 21 Hz): Aromatic CH meta to fluorine.
-
δ 70.0: Quaternary carbon of the piperidine ring bearing the hydroxyl and benzyl groups.
-
δ 45.0: Benzylic carbon.
-
δ 42.0: Piperidine carbons adjacent to nitrogen.
-
δ 35.0: Remaining piperidine carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₁₂H₁₇FNO [M+H]⁺: 210.1289; Found: 210.1291.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Broad peak at 3200-3400 cm⁻¹: O-H stretching of the hydroxyl group and N-H stretching of the ammonium salt.
-
Sharp peak around 1600 cm⁻¹: C=C stretching of the aromatic ring.
-
Strong peak around 1220 cm⁻¹: C-F stretching.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(4-Fluorobenzyl)piperidin-4-ol scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. The presence of the tertiary alcohol provides a site for further functionalization, while the fluorinated benzyl group can enhance binding to target proteins and improve metabolic stability.
Potential Therapeutic Targets
Derivatives of this scaffold have been investigated for their activity against a variety of biological targets, including:
-
Serotonin and Dopamine Receptors: The piperidine moiety is a common feature in many CNS-active drugs.
-
Enzyme Inhibition: The hydroxyl group can act as a hydrogen bond donor, interacting with the active sites of various enzymes.[8]
-
Ion Channels: The overall lipophilicity and charge distribution can influence interactions with ion channels.
Structure-Activity Relationship (SAR) Studies
This core structure serves as an excellent starting point for SAR studies. Modifications can be readily made at several positions to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Potential sites for Structure-Activity Relationship (SAR) studies.
Safety and Handling
As with all laboratory chemicals, 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride. By detailing a robust synthetic protocol and thorough analytical characterization methods, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The strategic incorporation of fluorine into the piperidine scaffold offers significant opportunities for the development of novel therapeutics with enhanced pharmacological profiles.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
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Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved from [Link]
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Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules. Retrieved from [Link]
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A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. (n.d.). Organic Letters. Retrieved from [Link]
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Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (n.d.). PubMed Central. Retrieved from [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]
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